6-Hydroxy-N1,N1-dimethylphthalamide is a chemical compound with the molecular formula and a molecular weight of approximately 208.216 g/mol. This compound belongs to the class of phthalamides, which are derivatives of phthalic acid and amines, characterized by the presence of an amide functional group attached to a phthalate structure. It is primarily recognized for its potential applications in various scientific fields, including medicinal chemistry and agricultural science.
6-Hydroxy-N1,N1-dimethylphthalamide can be synthesized from isophthalic acid derivatives through reactions with dimethylamine. It is classified under organic compounds, specifically as an aromatic amide. The compound is notable for its structural features that include a hydroxyl group, which enhances its reactivity and solubility in various solvents.
Methods of Synthesis:
The synthesis of 6-Hydroxy-N1,N1-dimethylphthalamide typically involves the following steps:
Technical Details:
The molecular structure of 6-Hydroxy-N1,N1-dimethylphthalamide can be described as follows:
Data Representation:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.216 g/mol |
| IUPAC Name | 4-hydroxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
| InChI | InChI=1S/C10H12N2O3/c1-12(2)10(15)7-5-6(9(11)14)3-4-8(7)13/h3-5,13H,1-2H3,(H2,11,14) |
| InChI Key | QUKQPQPKZYVZSA-UHFFFAOYSA-N |
6-Hydroxy-N1,N1-dimethylphthalamide participates in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for 6-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with biological targets such as enzymes or receptors:
Physical Properties:
Chemical Properties:
Relevant data regarding its properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
6-Hydroxy-N1,N1-dimethylphthalamide has several scientific uses:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5